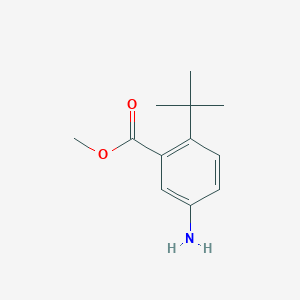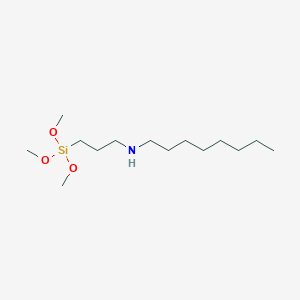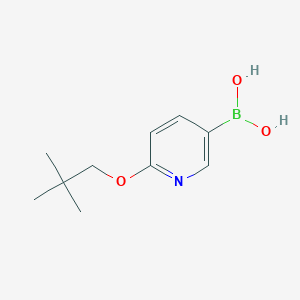
Bismuth tin eutectic lump, 99.95% (metals basis)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth tin eutectic lump, 99.95% (metals basis) is a type of metal alloy composed of bismuth and tin. It is used in a variety of applications, ranging from medical and scientific research to industrial applications. 95% (metals basis).
Wissenschaftliche Forschungsanwendungen
Bismuth tin eutectic lump, 99.95% (metals basis), is used in a variety of scientific research applications, including medical, engineering, and materials science. It is used in medical applications as a contrast agent for ultrasound imaging, and in engineering applications for soldering and brazing. In materials science, bismuth tin eutectic lump, 99.95% (metals basis), is used to study the properties of alloys, as well as the effects of alloying on the physical and chemical properties of metals.
Wirkmechanismus
The mechanism of action of bismuth tin eutectic lump, 99.95% (metals basis), is based on the formation of a eutectic alloy. A eutectic alloy is formed when two metals are combined in such a way that the melting point of the alloy is lower than the melting point of either of the individual metals. This allows the alloy to remain solid at a lower temperature than either of the individual metals, which gives it unique properties that are not found in either of the individual metals.
Biochemical and Physiological Effects
Bismuth tin eutectic lump, 99.95% (metals basis), has been studied for its potential biochemical and physiological effects. Studies have shown that bismuth tin eutectic lump, 99.95% (metals basis), can be used to improve the electrical conductivity of metals, and can also be used to reduce the risk of corrosion in certain environments. Additionally, bismuth tin eutectic lump, 99.95% (metals basis), has been shown to be non-toxic and biocompatible, making it suitable for use in medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
Bismuth tin eutectic lump, 99.95% (metals basis), has several advantages for use in laboratory experiments. First, it is relatively inexpensive compared to other metals and alloys. Additionally, it can be easily melted and solidified, allowing for quick and easy synthesis of the eutectic lump. Finally, bismuth tin eutectic lump, 99.95% (metals basis), is non-toxic and biocompatible, making it suitable for use in medical applications. However, there are some limitations to using bismuth tin eutectic lump, 99.95% (metals basis), in laboratory experiments. For example, the alloy is not very ductile and can be difficult to work with. Additionally, the alloy is not very strong, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for bismuth tin eutectic lump, 99.95% (metals basis). First, further research could be conducted to explore the potential uses of the alloy in medical and engineering applications. Additionally, research could be conducted to explore the potential use of the alloy in other industries, such as electronics and automotive. Finally, research could be conducted to explore the potential uses of the alloy in additive manufacturing, such as 3D printing.
Synthesemethoden
Bismuth tin eutectic lump, 99.95% (metals basis), is synthesized by melting bismuth and tin in a crucible, and then allowing the mixture to cool and solidify. The process involves the combination of two different metals, bismuth and tin, which results in an alloy with a unique set of properties. The alloy is then cooled and solidified to form the eutectic lump.
Eigenschaften
IUPAC Name |
bismuth;tin |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Sn |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVAUCBYEDDGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sn].[Bi] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth Tin eutectic lump | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














